

# An In-depth Technical Guide to 2-Naphthylacetonitrile: Chemical Properties, Structure, and Applications

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## Compound of Interest

Compound Name: **2-Naphthoylacetonitrile**

Cat. No.: **B1296104**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and potential therapeutic applications of 2-Naphthylacetonitrile. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, data-driven insights.

## Chemical Structure and Identification

2-Naphthylacetonitrile, also known as 2-(naphthalen-2-yl)acetonitrile, is an aromatic nitrile featuring a naphthalene ring system. The presence of the cyano group and the naphthalene moiety confers upon it unique chemical reactivity and biological activity.

IUPAC Name: 2-(naphthalen-2-yl)acetonitrile[1] Synonyms: 2-Naphthaleneacetonitrile,  $\beta$ -Naphthyleneacetonitrile[1] CAS Number: 7498-57-9[1] Molecular Formula:  $C_{12}H_9N$ [1] Molecular Weight: 167.21 g/mol [1] Chemical Structure:

Caption: Chemical structure of 2-Naphthylacetonitrile.

## Physicochemical Properties

A summary of the key physicochemical properties of 2-Naphthylacetonitrile is presented in the table below.

Property	Value	Reference
Appearance	White to light yellow powder	<a href="#">[2]</a>
Melting Point	82-84 °C	
Boiling Point	303 °C	
Density	1.092 g/mL at 25 °C	
Solubility	Insoluble in water	
InChI Key	LPCWDVLDJVZIHA- UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	N#CCc1ccc2ccccc2c1	

## Spectroscopic Data

The structural identity of 2-Naphthylacetonitrile can be confirmed through various spectroscopic techniques. Below is a summary of the expected data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.85 - 7.79	m	4H	Naphthyl-H
Aromatic Protons	7.53	d	2H	Naphthyl-H
Aromatic Proton	7.35	d	1H	Naphthyl-H
Methylene Protons	3.85	s	2H	-CH <sub>2</sub> -CN

Note: Data is based on a 400 MHz spectrum in CDCl<sub>3</sub>. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.[\[2\]](#)

<sup>13</sup> C NMR	Chemical Shift ( $\delta$ , ppm)	Assignment
Naphthyl-C	133.3, 132.7, 129.0, 127.8, 127.7, 127.3, 126.82, 126.76, 126.5, 125.5	Aromatic Carbons
Nitrile Carbon	117.9	-C≡N
Methylene Carbon	23.7	-CH <sub>2</sub> -CN

Note: Data is based on a 101 MHz spectrum in CDCl<sub>3</sub>.[\[2\]](#)

## Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Naphthylacetonitrile shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
167	High	[M] <sup>+</sup> (Molecular Ion)
166	High	[M-H] <sup>+</sup>
140	Moderate	[M-HCN] <sup>+</sup>
139	High	[M-H-HCN] <sup>+</sup> or [C <sub>11</sub> H <sub>7</sub> ] <sup>+</sup>

Note: Fragmentation patterns can be complex and may include other minor peaks. The values are based on NIST data.[\[3\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of 2-Naphthylacetonitrile displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
2920 - 2850	Medium	Aliphatic C-H stretch (-CH <sub>2</sub> -)
2250	Medium, Sharp	C≡N stretch (nitrile)
1600, 1500	Medium	Aromatic C=C ring stretch

## Experimental Protocols

### Synthesis of 2-Naphthylacetonitrile via Palladium-Catalyzed Decarboxylative Coupling

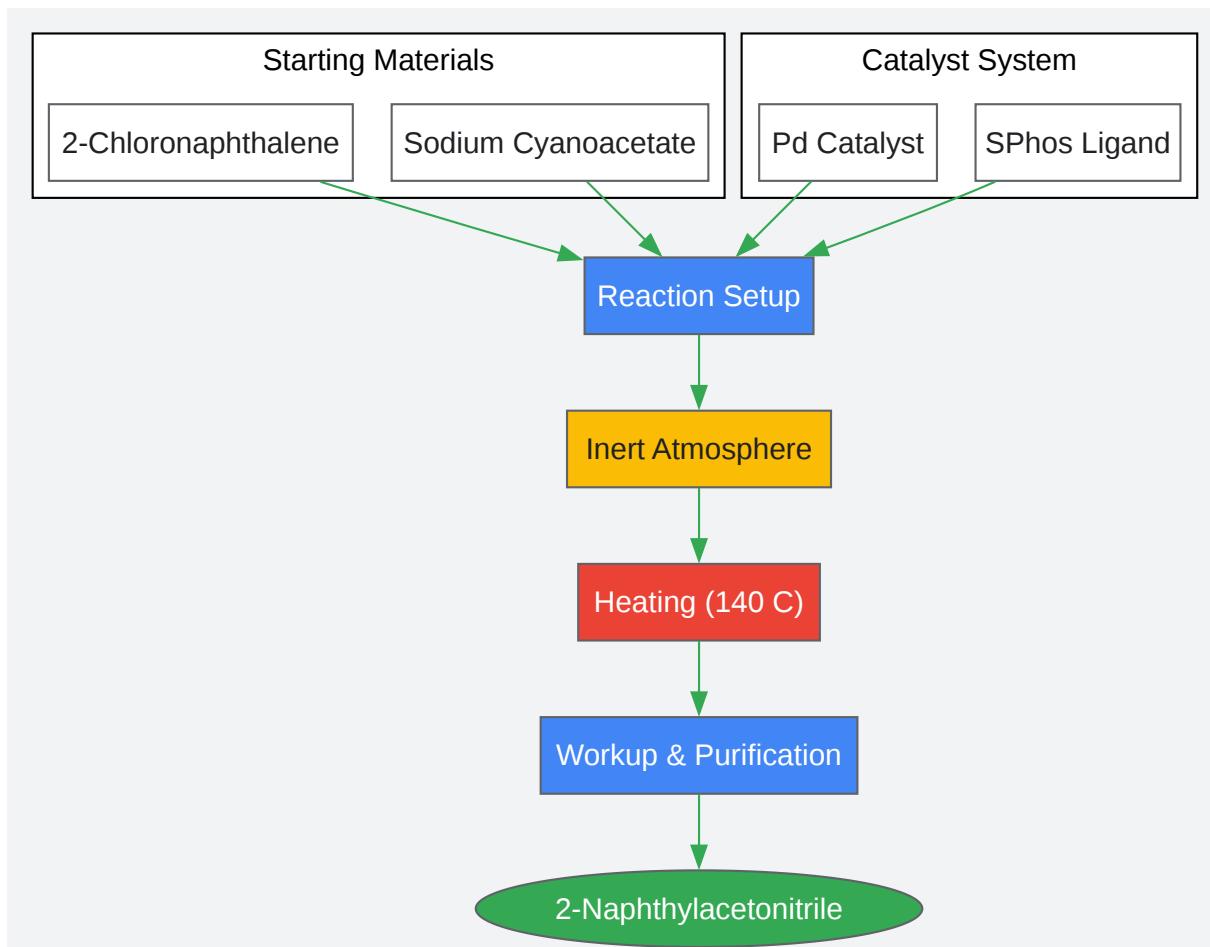
This protocol describes a high-yield synthesis of 2-Naphthylacetonitrile.[\[4\]](#)

#### Materials:

- 2-Chloronaphthalene
- Sodium cyanoacetate
- Di- $\mu$ -chlorobis( $\eta^3$ -2-propenyl)dipalladium
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Mesitylene (anhydrous)
- Argon gas
- Standard Schlenk line equipment
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

#### Procedure:

- In a Schlenk tube, add 2-chloronaphthalene (1.0 mmol), sodium cyanoacetate (1.2 mmol), di- $\mu$ -chlorobis( $\eta^3$ -2-propenyl)dipalladium (0.02 mmol), and SPhos (0.04 mmol).
- Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
- Add anhydrous mesitylene (5 mL) to the reaction mixture via syringe.
- Heat the reaction mixture to 140 °C with vigorous stirring for 5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Naphthylacetonitrile.

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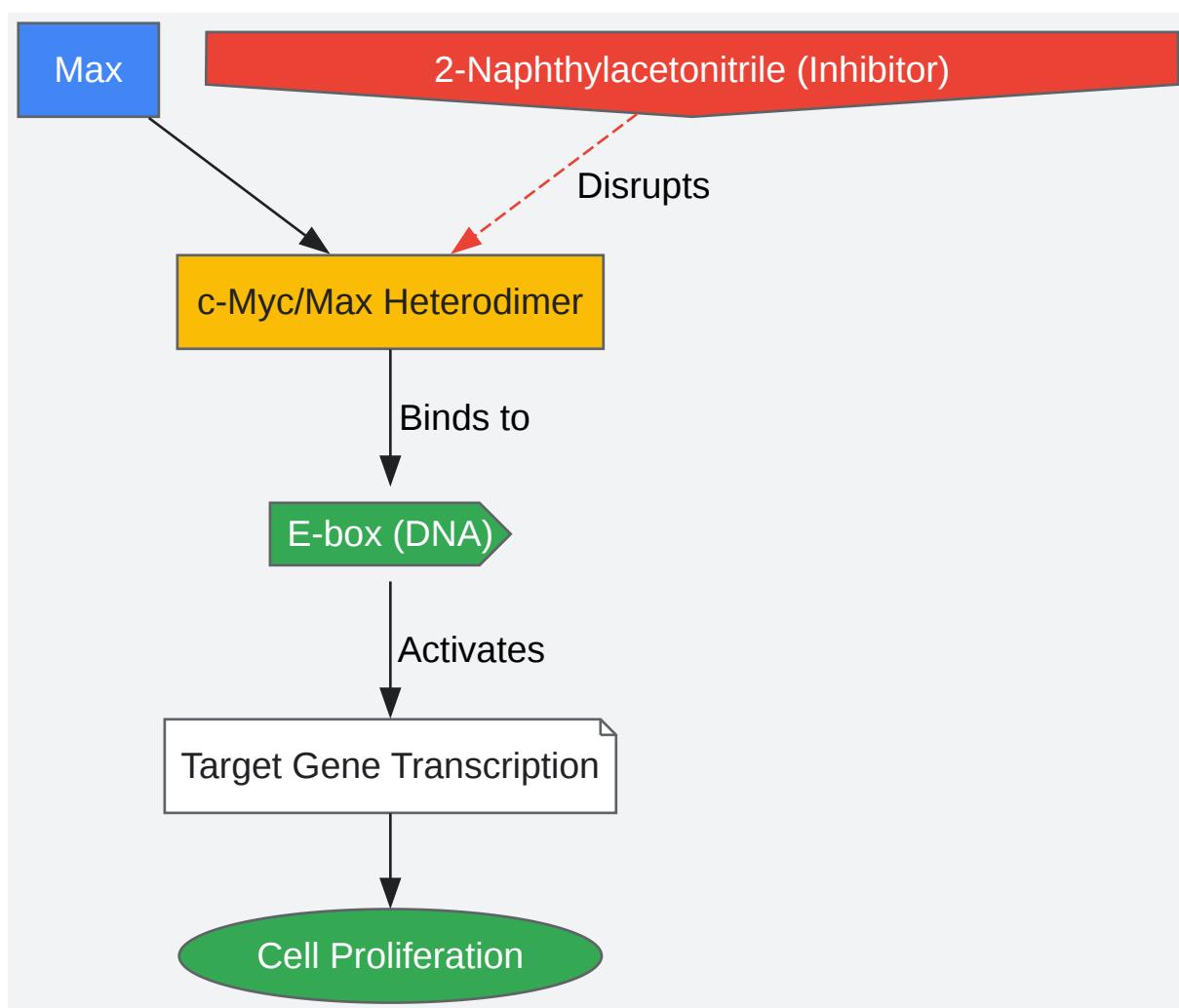
Caption: Experimental workflow for the synthesis of 2-Naphthylacetonitrile.

## Biological Activity and Potential Applications

2-Naphthylacetonitrile has emerged as a compound of interest in medicinal chemistry, primarily due to its potential as a c-Myc protein inhibitor.<sup>[4]</sup> The c-Myc protein is a transcription factor that is often dysregulated in various human cancers, playing a critical role in cell proliferation, growth, and apoptosis.<sup>[2][4]</sup> Inhibition of c-Myc is a promising strategy for cancer therapy.

## c-Myc Inhibition Signaling Pathway

The c-Myc protein forms a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle progression and proliferation. Small molecule inhibitors can disrupt the c-Myc/Max interaction, thereby preventing DNA binding and subsequent gene transcription. This leads to cell cycle arrest and apoptosis in cancer cells.



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Caption: Simplified c-Myc signaling pathway and point of inhibition.

Derivatives of 2-Naphthylacetonitrile are also being explored for the development of novel therapeutics for central nervous system disorders.<sup>[4]</sup>

## Safety Information

2-Naphthylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

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## References

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